molecular formula C10H5BrF3N B2888517 5-Bromo-3-(trifluoromethyl)quinoline CAS No. 1239462-41-9

5-Bromo-3-(trifluoromethyl)quinoline

Cat. No. B2888517
CAS RN: 1239462-41-9
M. Wt: 276.056
InChI Key: VNSFCVOSRMUVIX-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)quinoline is a chemical compound with the CAS Number: 1239462-41-9 . It has a molecular weight of 276.06 . It is a solid substance that should be stored in a dry room at normal temperature .


Molecular Structure Analysis

The linear formula of 5-Bromo-3-(trifluoromethyl)quinoline is C10H5BrF3N . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

5-Bromo-3-(trifluoromethyl)quinoline is a solid substance . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 5-Bromo-3-(trifluoromethyl)quinoline, are synthesized using a variety of methods . These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Functionalization of Polyfluorinated Quinolines

5-Bromo-3-(trifluoromethyl)quinoline can be used in novel approaches to functionalize polyfluorinated quinolines . This includes nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Antibacterial Activity

Quinolines, including fluorinated ones, are known to exhibit antibacterial activity . Fluoroquinolones, a family of drugs that includes 5-Bromo-3-(trifluoromethyl)quinoline, have a broad spectrum of antibacterial activity .

Antineoplastic Activity

Fluorinated quinolines, such as 5-Bromo-3-(trifluoromethyl)quinoline, have shown potential as antineoplastic (anti-cancer) agents . They have been found to inhibit various enzymes, contributing to their antineoplastic activity .

Antiviral Activity

Fluorinated quinolines, including 5-Bromo-3-(trifluoromethyl)quinoline, have demonstrated antiviral activities . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .

Use in Agriculture and Liquid Crystals

A number of fluorinated quinolines, including 5-Bromo-3-(trifluoromethyl)quinoline, have found application in agriculture . They are also used as components for liquid crystals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-3-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-2-1-3-9-7(8)4-6(5-15-9)10(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSFCVOSRMUVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(trifluoromethyl)quinoline

Synthesis routes and methods

Procedure details

3-(Trifluoromethyl)quinoline (7.00 g, 35.5 mmol) and N-bromosuccinimide (9.00 g, 50.6 mmol) in concentrated sulfuric acid (50 ml) was heated to 50° C. After stirring for 1.5 h, the solution was cooled to ambient temperature, diluted with saturated aq. sodium sulfite, made alkaline with 3 N aq. sodium hydroxide, and extracted with methylene chloride. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was flash chromatographed with 99:1, 49:1, 24:1, and 23:2 hexane:ethyl acetate as the eluant to afford 4.55 g of impure 8-bromo-3-(trifluoromethyl)quinoline and 3.89 g (37% yield) of 5-bromo-3-(trifluoromethyl)quinoline. Method [8] Retention time 6.75 and 7.47 min by HPLC (M+=276 and 278) and (M+=276 and 278).
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